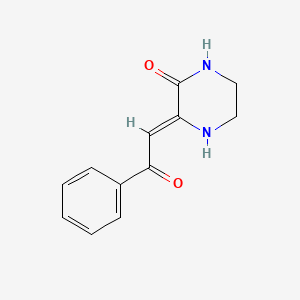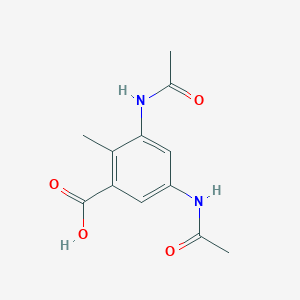
3-(2-oxo-2-phenylethylidene)-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 3-(2-oxo-2-phenylethylidene)-2-piperazinone derivatives involves reactions of methyl esters of 3-R1-4-R2-4-oxo-2-hydroxy-2-butenonic acid with ethylenediamine, yielding products with up to 94% efficiency in an alcoholic medium with acetic acid as a catalyst. This process benefits from using sodium salts formed in the Claisen reaction, simplifying synthesis by avoiding additional operations for isolating acidic esters forms (Milyutin et al., 1994).
Molecular Structure Analysis
Studies on the molecular structure of related piperazinone derivatives highlight the intricate hydrogen bonding patterns, including intramolecular C—H⋯N and intermolecular N—H⋯O and C—H⋯O hydrogen bonds. These interactions are crucial for understanding the stability and reactivity of these compounds (Wang et al., 2006).
Chemical Reactions and Properties
The reactivity of 3-(2-oxo-2-phenylethylidene)-2-piperazinone and its derivatives involves various chemical reactions, such as the Claisen-Schmidt condensation, Mannich’s reaction, and Dieckmann cyclization, showcasing its versatility as a precursor for more complex organic compounds. These reactions are central to producing a wide array of pharmacologically active molecules (Petasis & Patel, 2000).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are essential for the application of these compounds in drug formulation and synthesis. The crystal structure, characterized by intramolecular C—H⋯N and intermolecular N—H⋯O and C—H⋯O hydrogen bonds, influences the compound's solubility and stability (Chen et al., 2007).
Chemical Properties Analysis
The chemical properties of 3-(2-oxo-2-phenylethylidene)-2-piperazinone derivatives, such as their reactivity with various organic and inorganic reagents, are pivotal for their utility in synthesizing a broad range of biologically active molecules. These properties are influenced by the compound's electronic and steric characteristics, dictating its role in synthetic pathways (Milyutin et al., 1996).
Scientific Research Applications
Synthetic Pathways and Derivatives
Piperazinones, including compounds related to 3-(2-oxo-2-phenylethylidene)-2-piperazinone, have been synthesized through reactions involving 1,2-diamines and organoboronic acids or glyoxylic acid, leading to the formation of various piperazinone derivatives. Such synthetic routes offer a straightforward method to obtain these compounds, which could be pivotal in various chemical and pharmaceutical applications (Petasis & Patel, 2000).
Chemical Reactivity and Applications
Research has demonstrated the potential of piperazine derivatives in the development of fluorescent sensors for detecting toxic chemicals like oxalyl chloride and phosgene. These sensors operate through a "turn-on" fluorescence mode, indicating their high selectivity and sensitivity. This innovative application highlights the significance of piperazine derivatives in environmental monitoring and public health safety (Zhang et al., 2017).
Pharmacological Potential
Antibacterial and Biofilm Inhibition
Novel derivatives of piperazine, such as bis(pyrazole-benzofuran) hybrids linked via a piperazine moiety, have shown promising antibacterial efficacies. These compounds exhibit significant inhibitory activities against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). Furthermore, they have demonstrated notable biofilm inhibition capabilities, suggesting their potential in addressing antibiotic resistance and biofilm-associated infections (Mekky & Sanad, 2020).
Material Science and Engineering
Polyamide Synthesis Incorporating Piperazine Derivatives
Research in material science has explored the synthesis of polyamides containing nucleobases like theophylline and thymine, with piperazine derivatives being integral to these processes. These polyamides possess unique properties, such as solubility in specific solvents and potential for high molecular weight, making them valuable in various applications, from biomedical to industrial sectors (Hattori & Kinoshita, 1979).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(3Z)-3-phenacylidenepiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-11(9-4-2-1-3-5-9)8-10-12(16)14-7-6-13-10/h1-5,8,13H,6-7H2,(H,14,16)/b10-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNGHWOGDGZTQI-NTMALXAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(=CC(=O)C2=CC=CC=C2)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)/C(=C/C(=O)C2=CC=CC=C2)/N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Oxo-2-phenylethylidene)piperazinone | |
CAS RN |
55135-12-1 |
Source


|
| Record name | Piperazinone, 3-(2-oxo-2-phenylethylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055135121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B5539801.png)
![N-{4-[({3-[(4-chlorophenyl)sulfonyl]-2,4,6-trimethylphenyl}sulfonyl)amino]phenyl}benzamide](/img/structure/B5539817.png)
![N-(4-chlorophenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5539821.png)
![N,N-dimethyl-3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-sulfonamide](/img/structure/B5539822.png)
![1-methyl-7-phenyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5539833.png)


![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5539854.png)
![4-[4-(phenylsulfonyl)phenyl]morpholine](/img/structure/B5539856.png)
![7,10-dimethoxy-5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5539868.png)
![1-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5539877.png)
![2-{4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}-4,6-dimethylpyrimidine](/img/structure/B5539887.png)
![(4aS*,7aR*)-1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5539895.png)